molecular formula C9H20ClN B1286278 2-Butylpiperidine hydrochloride CAS No. 72939-23-2

2-Butylpiperidine hydrochloride

Cat. No. B1286278
CAS RN: 72939-23-2
M. Wt: 177.71 g/mol
InChI Key: MJFAOPBWIOMXEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of piperidine derivatives is a topic of interest in several papers. For instance, two efficient routes to synthesize 1-tert-butyl-4-chloropiperidine are described, with one route involving a chlorination reaction and the other involving the addition of methylmagnesium chloride to a dimethyliminium salt . Another paper discusses the single-step synthesis of 5,6,7,8-tetrahydroindolizines via the annulation of 2-formylpiperidine hydrochloride and 1,3-dicarbonyl compounds . These methods highlight the versatility of piperidine chemistry and the potential for creating a wide array of derivatives, including 2-butylpiperidine hydrochloride.

Molecular Structure Analysis

The molecular structure of piperidine derivatives is crucial for understanding their chemical behavior. The conformation of the piperidine ring is investigated in several papers, with studies showing that bulky substituents can hinder close molecular interactions due to steric effects . The crystal and molecular structure of certain derivatives reveal that they exist in a chair conformation in the solid state . Additionally, the structure of bis(4-hydroxy-1-methylpiperidine betaine) hydrochloride is discussed, with the piperidinium ring adopting a chair conformation with various substituents in equatorial or axial positions .

Chemical Reactions Analysis

The reactivity of piperidine derivatives can be inferred from the synthesis methods and the molecular structures. For example, the chlorination reaction used in the synthesis of 1-tert-butyl-4-chloropiperidine suggests that piperidine rings can undergo substitution reactions . The annulation reaction to form tetrahydroindolizines indicates that piperidine derivatives can participate in cyclization reactions with other compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of piperidine derivatives are influenced by their molecular structures. The presence of different substituents can affect properties such as solubility, boiling point, and reactivity. For example, the conformational analysis of N-trifluoroacetyl-2-methoxy-4-t.butylpiperidine and its isomers provides insights into the solution conformations and the barriers to amide bond rotation, which are relevant to their chemical behavior . The inclusion complex formation of 1-(3-n-butoxypropyl)-4-benzoyloxypiperidine hydrochloride with β-cyclodextrin suggests that some piperidine derivatives can form host-guest complexes, which can alter their solubility and stability .

Scientific Research Applications

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The current scientific literature summarizes intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . Moreover, the pharmaceutical applications of synthetic and natural piperidines were covered, as well as the latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety .

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The current scientific literature summarizes intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . Moreover, the pharmaceutical applications of synthetic and natural piperidines were covered, as well as the latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety .

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The current scientific literature summarizes intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . Moreover, the pharmaceutical applications of synthetic and natural piperidines were covered, as well as the latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety .

In addition, piperidine and its derivative piperine have shown potential in anticancer applications . They have therapeutic potential against cancers such as breast cancer, ovarian cancer, gastric cancer, gliomal cancer, lung cancer, oral squamous, chronic pancreatitis, prostate cancer, rectal cancer, cervical cancer, and leukemia . These compounds can inhibit cell migration and help in cell cycle arrest to inhibit survivability of cancer cells .

Future Directions

Piperidine derivatives are being utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents . This review article sheds light on the most recent studies proving the importance of the piperidine nucleus in the field of drug discovery .

properties

IUPAC Name

2-butylpiperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19N.ClH/c1-2-3-6-9-7-4-5-8-10-9;/h9-10H,2-8H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJFAOPBWIOMXEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1CCCCN1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Butylpiperidine hydrochloride

CAS RN

72939-23-2
Record name Piperidine, 2-butyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=72939-23-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.